

Spectroscopic Profile of 4-Methoxy-N-methylaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-N-methylaniline hydrochloride** (CAS No: 10541-33-0).[\[1\]](#)[\[2\]](#)[\[3\]](#) Due to the limited availability of specific experimental spectra for the hydrochloride salt, this document presents data for the free base, 4-Methoxy-N-methylaniline, and outlines the anticipated spectral changes upon protonation to the hydrochloride form. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

IUPAC Name: 4-methoxy-N-methylaniline;hydrochloride[\[1\]](#) Molecular Formula: C₈H₁₂ClNO[\[1\]](#)[\[2\]](#)[\[3\]](#) Molecular Weight: 173.64 g/mol [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 4-Methoxy-N-methylaniline and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the nitrogen atom in 4-Methoxy-N-methylaniline to form the hydrochloride salt is expected to induce a downfield shift in the signals of nearby protons and carbons due to the increased electron-withdrawing nature of the ammonium group.

Table 1: ^1H NMR Data of 4-Methoxy-N-methylaniline (Free Base) in CDCl_3 ^[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.82	d, $J = 8.7$ Hz	2H	Ar-H (ortho to OCH_3)
6.60	d, $J = 8.6$ Hz	2H	Ar-H (ortho to NHCH_3)
3.77	s	3H	OCH_3
2.81	s	3H	NCH_3

Table 2: ^{13}C NMR Data of 4-Methoxy-N-methylaniline (Free Base) in CDCl_3 ^[4]

Chemical Shift (δ) ppm	Assignment
152.13	Ar-C (C-OCH_3)
143.75	Ar-C (C-NHCH_3)
114.96	Ar-CH (ortho to OCH_3)
113.67	Ar-CH (ortho to NHCH_3)
55.89	OCH_3
31.63	NCH_3

Mass Spectrometry (MS)

Mass spectrometry of the free base, 4-Methoxy-N-methylaniline, is expected to show a molecular ion peak corresponding to its molecular weight. For the hydrochloride salt, the mass spectrum may show the molecular ion of the free base, as the hydrochloride can dissociate in the ion source.

Table 3: Mass Spectrometry Data of 4-Methoxy-N-methylaniline (Free Base)^[4]

m/z	Interpretation
137.08	$[\text{M}]^+$ (Molecular ion of the free base)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methoxy-N-methylaniline hydrochloride** is expected to show characteristic peaks for the aromatic ring, the ether linkage, and, most notably, the N-H⁺ stretching of the secondary ammonium salt.

Table 4: Expected Infrared (IR) Spectroscopy Data for **4-Methoxy-N-methylaniline Hydrochloride**

Wavenumber (cm ⁻¹)	Functional Group
~3000	Aromatic C-H stretch
2850-2960	Aliphatic C-H stretch (CH ₃)
2400-2700	N-H ⁺ stretch (secondary ammonium salt)
1600, 1500	Aromatic C=C stretch
1240	Aryl-O stretch (asymmetric)
1030	Aryl-O stretch (symmetric)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, or DMSO-d₆ for the hydrochloride salt to observe the N-H⁺ proton) in a 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of -2 to 12 ppm.

- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the data with an appropriate line broadening factor.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use proton decoupling to simplify the spectrum.
 - A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.

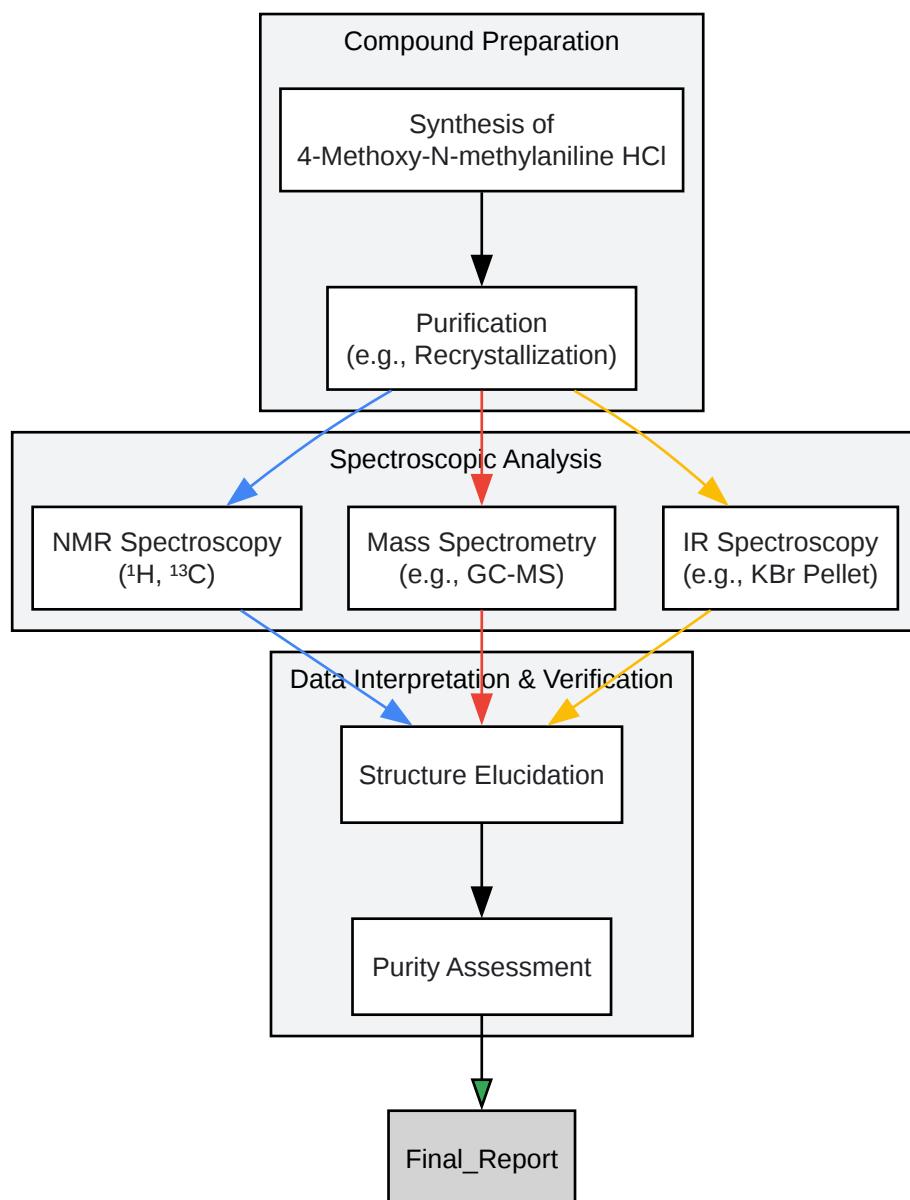
Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Place the KBr pellet in the sample holder.
 - Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrument contributions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **4-Methoxy-N-methylaniline hydrochloride**.



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Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

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